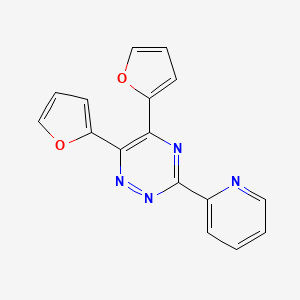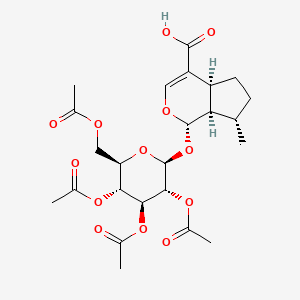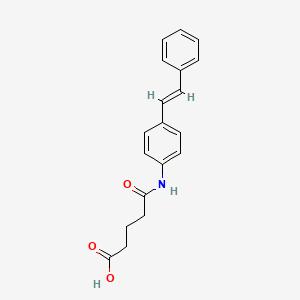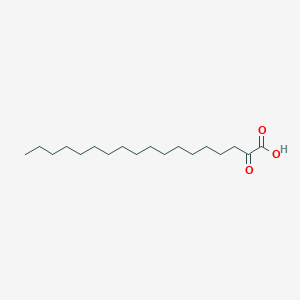
菲林三嗪
描述
科学研究应用
Ferene triazine has a wide range of scientific research applications:
作用机制
Target of Action
Ferene triazine, also known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid)-1,2,4-triazine, disodium salt, monohydrate, primarily targets iron (II) ions . Iron is an essential element for almost all living organisms, serving as a prosthetic group for a variety of proteins involved in vital cellular processes .
Mode of Action
Ferene triazine interacts with its target, the iron (II) ions, by forming a complex . This interaction is facilitated by the unique structure of Ferene triazine, which allows it to bind to iron (II) ions and form a stable, deep blue complex .
Biochemical Pathways
The formation of the Ferene triazine-iron (II) complex is a key step in the spectrophotometric determination of iron . This process is part of a larger biochemical pathway involved in the detection and quantification of iron in biological samples .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in aqueous environments. The impact of these properties on its bioavailability remains to be investigated.
Result of Action
The result of Ferene triazine’s action is the formation of a stable, deep blue complex with iron (II) ions . This complex can be detected spectrophotometrically, allowing for the quantification of iron in various samples .
Action Environment
The action of Ferene triazine can be influenced by various environmental factors. For instance, the presence of a reducing agent is necessary for the formation of the Ferene triazine-iron (II) complex . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments
生化分析
Biochemical Properties
Ferene triazine plays a crucial role in biochemical reactions by acting as a chelating agent that binds specifically to ferrous iron ions (Fe2+). In the presence of a reducing agent, Ferene triazine forms a purple-colored complex with Fe2+, which can be quantified spectrophotometrically . This interaction is highly specific and sensitive, allowing for the accurate measurement of iron concentrations in biological samples. The compound interacts primarily with iron ions, but it can also be influenced by the presence of other metal ions and reducing agents .
Cellular Effects
Ferene triazine influences various cellular processes by altering the availability of iron ions within cells. Iron is essential for numerous cellular functions, including energy metabolism, oxygen transport, and DNA synthesis . By chelating ferrous iron ions, Ferene triazine can affect iron homeostasis and potentially impact cellular metabolism and gene expression. Excess iron can lead to oxidative stress and cellular damage, while iron deficiency can impair cellular functions .
Molecular Mechanism
The molecular mechanism of Ferene triazine involves its ability to form a stable complex with ferrous iron ions (Fe2+). This complex formation is facilitated by the triazine ring and the furyl groups, which provide the necessary binding sites for iron ions . The resulting purple-colored complex can be detected and quantified using spectrophotometric methods. This mechanism allows for the precise measurement of iron concentrations in various biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferene triazine can change over time due to factors such as stability and degradation. The compound is generally stable when stored at room temperature, but its stability can be affected by exposure to light and air . Over time, the effectiveness of Ferene triazine in forming the iron complex may decrease, which can impact the accuracy of iron measurements. Long-term studies have shown that the compound remains effective for up to 30 days when stored properly .
Dosage Effects in Animal Models
The effects of Ferene triazine in animal models can vary depending on the dosage used. At low doses, the compound effectively chelates iron ions without causing significant toxicity . At higher doses, Ferene triazine may lead to adverse effects such as oxidative stress and cellular damage due to excessive chelation of iron ions . It is important to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Ferene triazine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily involved in the chelation and transport of iron ions within biological systems. The compound interacts with various enzymes and cofactors involved in iron metabolism, including those responsible for the reduction and oxidation of iron ions . These interactions can influence metabolic flux and the levels of iron-containing metabolites.
Transport and Distribution
Within cells and tissues, Ferene triazine is transported and distributed based on its interactions with iron ions and other biomolecules . The compound can be taken up by cells through various transport mechanisms and can accumulate in regions with high iron concentrations. Its distribution is influenced by factors such as the presence of iron transporters and binding proteins . The localization and accumulation of Ferene triazine can affect its activity and function in biological systems.
Subcellular Localization
Ferene triazine’s subcellular localization is determined by its interactions with iron ions and other cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and lysosomes, where it participates in iron-related processes. The presence of targeting signals or post-translational modifications can direct Ferene triazine to specific organelles, influencing its activity and function within cells .
准备方法
Ferene triazine can be synthesized through a series of organic reactions involving the incorporation of furyl groups into the triazine ring. The synthetic route typically involves the reaction of 2-pyridyl-1,2,4-triazine with furyl sulfonic acid under controlled conditions to yield the disodium salt of the desired product . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced organic synthesis techniques and purification processes .
化学反应分析
Ferene triazine undergoes several types of chemical reactions, including:
Complexation: It reacts with ferrous iron ions (Fe²⁺) to form a stable, deep blue complex.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of reducing agents that facilitate the formation of the iron complex.
Common reagents used in these reactions include ferrous sulfate for complexation and various reducing agents to maintain the iron in its ferrous state . The major product formed from these reactions is the iron-ferene complex, which is characterized by its intense blue color .
相似化合物的比较
Ferene triazine is unique due to its high sensitivity and water solubility, which distinguishes it from other similar compounds. Some similar compounds include:
Bathophenanthroline: Another iron chelator, but with lower water solubility.
Bathocuproine: Used for copper detection, but also suffers from low water solubility.
Phenyl-substituted triazines: These compounds have enhanced chromophoric properties but are less soluble in water compared to ferene triazine.
Ferene triazine’s combination of high sensitivity, water solubility, and stability makes it a superior choice for iron detection in various applications .
属性
IUPAC Name |
5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGVLLHYNIYCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238100 | |
| Record name | Ferene triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90358-65-9 | |
| Record name | Ferene triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090358659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferene triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Bis(2-furyl)-3-(2-pyridyl)-1,2,4-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















